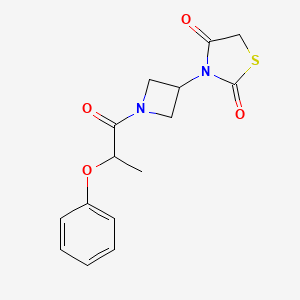

3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-phenoxypropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-10(21-12-5-3-2-4-6-12)14(19)16-7-11(8-16)17-13(18)9-22-15(17)20/h2-6,10-11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPDUOLAIVDLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)N2C(=O)CSC2=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-phenoxypropanoic acid with azetidin-3-amine to form the intermediate 1-(2-phenoxypropanoyl)azetidin-3-ylamine. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the azetidine or thiazolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways and enzyme activities.

Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation .

Comparison with Similar Compounds

Substituents at the 3-Position

The 3-position of the TZD core is critical for modulating biological activity. The target compound features a 1-(2-phenoxypropanoyl)azetidin-3-yl group, which contrasts with:

- 3-(2-Aminoethyl) in compounds like (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (): The aminoethyl group enhances water solubility and hydrogen-bonding capacity, favoring kinase inhibition (e.g., ERK1/2) in melanoma cells .

Substituents at the 5-Position

The 5-position typically hosts arylidene or benzylidene groups. The target compound’s 5-position is unsubstituted in the provided data, but analogs highlight the impact of substitution:

- 5-(4-Ethoxybenzylidene) (): Enhances selectivity for melanoma cells via ERK1/2 inhibition .

- 5-(5-Bromo-2-methoxybenzylidene) (): Electron-withdrawing groups (Br, NO₂) in TM17 correlate with anti-inflammatory effects (IL-6/IL-17A suppression) without cytotoxicity .

- 5-(4-Methoxybenzylidene) (): Methoxy groups improve metabolic stability and π-π interactions, as seen in crystallographic studies .

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons of Thiazolidinedione Derivatives

Selectivity and Toxicity

- Azetidine vs. Aminoethyl: The azetidine ring in the target compound may reduce off-target effects compared to flexible aminoethyl chains, which are prone to nonspecific binding .

- Phenoxypropanoyl vs. Nitrobenzyl: The phenoxypropanoyl group in the target compound is less electron-deficient than TM17’s nitrobenzyl group, suggesting divergent mechanisms (e.g., kinase vs. cytokine modulation) .

Biological Activity

3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has notable structural features that contribute to its biological activity. The presence of the thiazolidine ring and the azetidine moiety are significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular metabolism.

- Receptor Modulation : It may act on various receptors, influencing signaling pathways associated with cell growth and apoptosis.

- Antioxidant Properties : The thiazolidine structure contributes to antioxidant activity, which is beneficial in reducing oxidative stress in cells.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Case Studies

- Antidiabetic Effects : A study conducted on diabetic rats demonstrated that administration of this compound significantly reduced blood glucose levels compared to controls. Histological examination revealed improved pancreatic function and increased insulin secretion.

- Cytotoxicity in Cancer Cells : In vitro studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis through activation of caspase pathways. The IC50 values indicated potent cytotoxicity, warranting further investigation into its mechanism.

- Anti-inflammatory Activity : In a model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. Results indicated a significant reduction in edema compared to untreated groups, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for preparing 3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione and its derivatives?

The synthesis typically involves two key steps:

- N-Alkylation : The thiazolidine-2,4-dione core is functionalized at the N-3 position using alkyl halides (e.g., 2-nitro-benzyl chloride) under basic conditions (NaOH in ethanol at 50°C), yielding intermediates like 3-(2-nitro-benzyl)-thiazolidine-2,4-dione .

- Knoevenagel Condensation : Aromatic aldehydes or benzaldehyde derivatives (e.g., 5-bromo-2-methoxy-benzaldehyde) react with the alkylated thiazolidinedione in the presence of catalysts like morpholine or triethylamine, forming the Z-isomer of the benzylidene-thiazolidinedione scaffold .

Purification is achieved via flash column chromatography (n-hexane/ethyl acetate) or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing thiazolidine-2,4-dione derivatives?

- 1H/13C NMR : Confirms regioselectivity and stereochemistry. For example, aromatic protons in the 7.5–8.5 ppm range and carbonyl carbons at ~170 ppm are diagnostic .

- IR Spectroscopy : Detects C=O stretches (~1740 cm⁻¹ for thiazolidinedione) and C=N bonds (~1600 cm⁻¹) .

- HRMS : Validates molecular formulae (e.g., [M+H]+ peaks with <5 ppm error) .

Q. How is the purity and yield optimized during synthesis?

- Solvent Selection : Ethanol or DMF improves reaction homogeneity .

- Temperature Control : Reactions are heated at 50–80°C to accelerate condensation without side-product formation .

- Purification : Silica gel chromatography (n-hexane/ethyl acetate gradients) removes unreacted aldehydes, while recrystallization in methanol enhances crystalline purity .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the compound's biological activity?

- N-3 Substitution : Alkyl or aryl groups (e.g., 2-nitro-benzyl) enhance solubility and modulate cytokine inhibition (e.g., IL-6, IFN-γ) in rheumatoid arthritis models .

- Benzylidene Ring Modifications : Electron-withdrawing groups (e.g., 4-bromo, 3,4-dichloro) improve anticancer activity by increasing electrophilicity and target binding .

- Ethoxybenzylidene Derivatives : Substituents at the 4-position enhance selectivity for ERK signaling inhibition in melanoma .

Q. What in vitro models assess the compound's efficacy against diseases like cancer or rheumatoid arthritis?

- PBMC Assays : Peripheral blood mononuclear cells from rheumatoid arthritis patients are treated with the compound (10–100 µM) to measure cytokine suppression (ELISA) .

- Cancer Cell Lines : Melanoma (A375) or pancreatic cancer (AsPC-1) cells are used to evaluate proliferation (MTT assay) and clonogenicity, with IC50 values correlated to ERK/Sp1 pathway inhibition .

Q. How can researchers resolve contradictions in biological data across studies?

- Standardized Protocols : Variability in IC50 values may arise from differences in cell passage number, serum concentration, or incubation time. Replicate experiments under harmonized conditions (e.g., 48-hour exposure in 5% FBS) .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for pathways like ERK or glutaminase .

Q. What mechanistic insights explain the compound's interaction with targets like ERK or Sp1?

- ERK Inhibition : (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene) derivatives bind the ERK substrate-docking site, disrupting protein-protein interactions critical for phosphorylation .

- Sp1 Degradation : Thiazolidinediones like OSU-CG12 induce proteasomal degradation of Sp1 in prostate cancer cells via ubiquitination, mimicking glucose starvation effects .

Q. How should in vivo studies be designed to evaluate pharmacokinetics and toxicity?

- Dosing Regimens : Administer 10–50 mg/kg orally or intraperitoneally in xenograft models, with plasma exposure measured via LC-MS/MS .

- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly. Histopathology of liver/kidney tissues identifies off-target effects .

Q. What computational approaches aid in target identification and SAR optimization?

Q. What challenges arise in analytical method development for novel derivatives?

- Stereochemical Complexity : Z/E isomerization during synthesis requires chiral HPLC (e.g., Chiralpak AD-H column) for resolution .

- Degradation Products : Forced degradation studies (acid/base/oxidative conditions) identify unstable moieties (e.g., nitro groups) using LC-UV/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.